Monocyte chemoattractant protein-1 (MCP-1), also known as chemokine (C-C motif) ligand 2 (CCL2), is a key chemokine that regulates the migration and infiltration of monocytes/macrophages [ [], [] ]. Chemokines are a family of chemoattractant cytokines that play a crucial role in selectively recruiting immune cells like monocytes, neutrophils, and lymphocytes to sites of inflammation. They exert their effects by binding to G-protein-coupled receptors on target cells.
Mcp-neca is classified as a nucleoside analog. Its structure is based on the naturally occurring nucleoside adenosine, modified to enhance its selectivity and potency towards specific adenosine receptor subtypes. The compound is primarily synthesized for research purposes and is not widely available in commercial pharmaceutical formulations.
The synthesis of Mcp-neca involves several key steps:
Technical parameters such as reaction times, temperatures, and concentrations are critical for optimizing yield and purity during synthesis.
Mcp-neca has a complex molecular structure characterized by:
The presence of these substituents significantly influences its binding affinity and selectivity for adenosine receptors.
Mcp-neca participates in various chemical reactions, primarily involving:
Understanding these reactions is essential for evaluating its pharmacological effects and potential therapeutic applications.
Mcp-neca primarily exerts its effects through:
Research has shown that Mcp-neca can influence macrophage polarization and cytokine release, highlighting its role in immune modulation.
Mcp-neca exhibits several notable physical and chemical properties:
These properties are crucial for determining the appropriate conditions for storage and application in laboratory experiments.
Mcp-neca has several scientific applications:
Ongoing research aims to further elucidate its therapeutic potential across various pathological conditions.
MCP-NECA (5'-N-ethylcarboxamidoadenosine derivative) is a synthetic adenosine receptor (AR) agonist exhibiting distinct selectivity across AR subtypes (A₁, A₂A, A₂B, A₃). Binding affinity studies reveal its highest potency at the A₂B receptor subtype, with moderate activity at A₂A and significantly lower affinity at A₁ and A₃ receptors. This selectivity profile stems from structural modifications to the adenine core and ribose moiety, which optimize interactions within the A₂B orthosteric binding pocket. As a small-molecule agonist, MCP-NECA binds extracellularly to induce receptor-specific conformational changes in G-protein coupling [7] [8].
Table 1: Adenosine Receptor Binding Affinity Profile of MCP-NECA
Receptor Subtype | Affinity (Ki, nM) | G-Protein Coupling | Primary Signaling Effect |
---|---|---|---|
A₁ | >1,000 | Gᵢ/G₀ | ↓ cAMP |
A₂A | 100–500 | Gₛ/Gₒₗf | ↑ cAMP |
A₂B | 10–50 | Gₛ/Gq | ↑ cAMP, ↑ PLC |
A₃ | >1,000 | Gᵢ/Gq | ↓ cAMP, ↑ PLC |
The A₂B selectivity is attributed to interactions with transmembrane residues (e.g., Val³·³², Ser⁷·⁴², His⁷·⁴³) that accommodate its bulky substituents. Unlike endogenous adenosine, MCP-NECA’s N-ethylcarboxamido group enhances hydrophobic contacts in the A₂B binding cleft, reducing dissociation rates and prolonging receptor activation [8] [9].
MCP-NECA belongs to the NECA (5'-N-ethylcarboxamidoadenosine) agonist family, sharing core structural features with HE-NECA (2-hexynyl-NECA) but differing in key modifications:
Table 2: Structural and Functional Comparison of A₂ Agonists
Compound | Structural Features | A₂B EC₅₀ (nM) | A₂A Selectivity Ratio | Functional Effects |
---|---|---|---|---|
MCP-NECA | Bulky C2 substituent (e.g., methylcyclopropane) | ~20 | 5–10x | Potent cAMP induction in endothelial cells |
HE-NECA (A₂A-selective) | C2-hexynyl chain | >1,000 | >100x | Anti-thrombotic, mild BBB modulation |
NECA (non-selective) | Unsubstituted C2; 5'-N-ethylcarboxamido | 50–100 | 1x | Pan-agonist; renal clearance effects |
BAY 60-6583 | Non-nucleoside; pyrimidine core | 3 | >300x | Anti-inflammatory, angiogenesis |
HE-NECA’s hexynyl chain enhances A₂A selectivity by forming π-stacking with Phe¹⁶⁸ in the A₂A extracellular loop, reducing A₂B affinity. In contrast, MCP-NECA’s sterically constrained C2 substituent favors the larger A₂B binding cavity, enabling submicromolar potency. Functionally, MCP-NECA outperforms HE-NECA in A₂B-driven assays (e.g., cAMP accumulation in HEK-A₂B cells), while HE-NECA excels in A₂A-specific contexts like platelet inhibition [2] [7].
MCP-NECA’s engagement of A₂B receptors triggers Gₛ-protein coupling, activating adenylate cyclase (AC) and elevating intracellular cyclic AMP (cAMP). This cascade regulates endothelial barrier integrity, gene expression, and immune responses:
Figure: A₂B Signaling Cascade
MCP-NECA → A₂B Receptor → Gₛ-protein → Adenylate Cyclase (AC) → ↑ cAMP │ ├→ PKA → Tight Junction Phosphorylation → ↓ BBB Permeability ├→ Epac/Rap1 → Cytoskeletal Remodeling └→ CREB → PD-L1/IL-10 Transcription
Notably, A₂B receptors also couple to Gq, activating phospholipase C (PLC) and inositol triphosphate (IP₃)-mediated calcium release. MCP-NECA’s bias toward Gₛ over Gq (∼80:20 ratio) underscores its role as a cAMP-preferring agonist [6] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7